6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one
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Overview
Description
6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a pyridinone ring substituted with a dimethyloctenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of 2,3-dimethylpyridin-4(1H)-one with 3,7-dimethyloct-6-en-1-yl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyloct-6-en-1-yl acetate
- 3,7-Dimethyloct-6-enyl ethyl carbonate
- 6-Octenoic acid, 3,7-dimethyl-, 3,7-dimethyl-6-octenyl ester
Uniqueness
6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66263-30-7 |
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Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
6-(3,7-dimethyloct-6-enyl)-2,3-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C17H27NO/c1-12(2)7-6-8-13(3)9-10-16-11-17(19)14(4)15(5)18-16/h7,11,13H,6,8-10H2,1-5H3,(H,18,19) |
InChI Key |
PSBMODULITYOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=CC1=O)CCC(C)CCC=C(C)C)C |
Origin of Product |
United States |
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